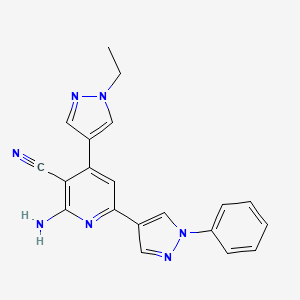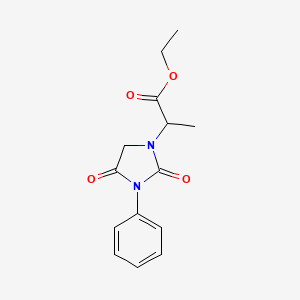![molecular formula C18H18BrN3O3 B5344084 N~1~-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE](/img/structure/B5344084.png)
N~1~-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE is a complex organic compound with a unique structure that includes a brominated furan ring, a hydrazone linkage, and a cyclobutane carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of 5-bromo-2-furyl carbonyl chloride with hydrazine to form the hydrazone intermediate.
Coupling with the phenyl group: The hydrazone intermediate is then coupled with 4-(1-ethyl)phenyl group under specific conditions to form the desired product.
Cyclobutane carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form different functional groups.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include primary or secondary amines.
Substitution: Products depend on the nucleophile used, such as ethers or thioethers.
Aplicaciones Científicas De Investigación
N~1~-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N1-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular function or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-[4-(1-{(Z)-2-[(5-CHLORO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE: Similar structure but with a chlorine atom instead of bromine.
N~1~-[4-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in N1-[4-(1-{(Z)-2-[(5-BROMO-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Propiedades
IUPAC Name |
5-bromo-N-[(Z)-1-[4-(cyclobutanecarbonylamino)phenyl]ethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-11(21-22-18(24)15-9-10-16(19)25-15)12-5-7-14(8-6-12)20-17(23)13-3-2-4-13/h5-10,13H,2-4H2,1H3,(H,20,23)(H,22,24)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYWCIMSGCMKPO-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(O1)Br)/C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5344010.png)

![1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5344025.png)
![N-(2-methoxyphenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5344031.png)

![2-[(4-fluorobenzyl)thio]-N-methylacetamide](/img/structure/B5344038.png)
![methyl 2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344049.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4,5-dichloro-2-thiophenesulfonamide hydrochloride](/img/structure/B5344055.png)
![3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B5344075.png)

![N-isopropyl-N'-(2-{4-[(2-methyl-1H-imidazol-4-yl)methyl]morpholin-2-yl}ethyl)urea](/img/structure/B5344082.png)
![[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone](/img/structure/B5344085.png)
![methyl 4-[(3-{4-[(4-acetylphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5344101.png)
